molecular formula C6H8N2O2 B1588724 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 89202-89-1

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1588724
CAS RN: 89202-89-1
M. Wt: 140.14 g/mol
InChI Key: WYCQFCGAORZRDX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a type of organic compound known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of similar compounds has been discussed based on crystallographic results and solid-state NMR .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • A specific pyrazole derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are often used as ligands . The specific applications and methods of use in these fields were not detailed in the sources I found.
  • Antileishmanial and Antimalarial Activities

    • Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been found to have potent antileishmanial and antimalarial activities .
    • These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . One of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
    • Furthermore, two other compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Manufacture of Fungicides

    • Pyrazole moieties are listed among the highly used ring systems for small molecule drugs by the US FDA .
    • A specific pyrazole derivative, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .
  • Synthesis of Heterocycles
    • Pyrazole derivatives, such as 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide, are often used as starting materials for the preparation of more complex heterocyclic systems . These compounds are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals .
    • The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework, offering versatility for applications in synthetic organic chemistry .

Safety And Hazards

While specific safety and hazard information for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there is significant potential for future research and development involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and similar compounds.

properties

IUPAC Name

1,4-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQFCGAORZRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416035
Record name 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

CAS RN

89202-89-1
Record name 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.864 g), THF (30 ml) and water (30 ml) were added to methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (1.39 g) and the reaction was stirred at room temperature for 3 h. The reaction was acidified with 5M HCl (aq) to pH to 7 and then washed through a waters HLB OASIS cation exchange cartridge. The cartridge was preconditioned with methanol, then water. The reaction was loaded onto the cartridge and washed with water, then eluted with methanol. The methanol fraction was evaporated in vacuo to give title compound, 1.1 g.
Quantity
0.864 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (440 mg, 2.62 mmol), 1N aqueous sodium hydroxide solution (3 mL, 3 mmol) and ethanol (3 mL), and by a reaction in the same manner as in Reference Example 20, the title compound (152 mg, 41%) was obtained as pale-yellow crystals.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com

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